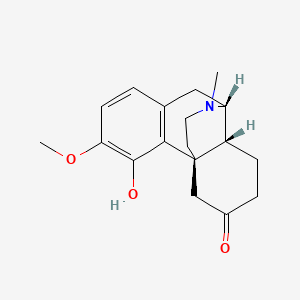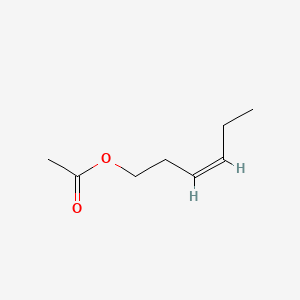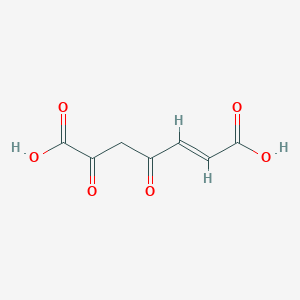
4,6-Dioxohept-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fumarylpyruvic acid is a 4,6-dioxohept-2-enedioic acid that is pyruvic acid substituted at position 3 by a fumaryl group. It is a this compound and a beta-diketone. It derives from a pyruvic acid. It is a conjugate acid of a 3-fumarylpyruvate(2-).
3-Fumarylpyruvate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Fumarylpyruvate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-Fumarylpyruvate can be biosynthesized from pyruvic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antibacterial Applications
4,6-Dioxohept-2-enedioic acid shows potential as an enzyme inhibitor, particularly targeting the diaminopimelate pathway in L-lysine biosynthesis. This pathway is significant in the development of selective antibacterial agents or herbicides. Research by Bold et al. (1992) detailed enantioselective syntheses of derivatives related to this compound, highlighting its potential in antibacterial applications (Bold et al., 1992).
Inhibitor of Heme Biosynthesis
Studies have identified this compound (succinylacetone) as a potent inhibitor of heme biosynthesis. Its effectiveness in inhibiting delta-aminolevulinic acid dehydratase activity and reducing heme concentration in cells is documented in research on murine erythroleukemia (MEL) cells (Ebert et al., 1979). Similarly, Sassa and Kappas (1983) found that succinylacetone significantly inhibited ALA dehydratase activity, providing insights into its role in heme biosynthetic pathway in hereditary tyrosinemia (Sassa & Kappas, 1983).
Impact on Plant Physiology
In plant physiology, this compound has been studied for its effects on greening leaves of Hordeum vulgare. Meller and Gassman (1981) demonstrated that this compound causes accumulation of 5-aminolevulinic acid at the expense of chlorophyll, suggesting its role in plant metabolic processes (Meller & Gassman, 1981).
Implications in Hereditary Tyrosinemia
This compound's role in hereditary tyrosinemia is significant. It's an abnormal metabolite in patients with hereditary tyrosinemia and profoundly affects the heme biosynthetic pathway. Patients with this disease exhibit excess delta-aminolevulinic acid and show symptoms resembling acute intermittent porphyria, as highlighted in the studies by Sassa and Kappas (1983) (Sassa & Kappas, 1983).
Eigenschaften
Molekularformel |
C7H6O6 |
|---|---|
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
(E)-4,6-dioxohept-2-enedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1+ |
InChI-Schlüssel |
AZCFLHZUFANAOR-OWOJBTEDSA-N |
Isomerische SMILES |
C(C(=O)/C=C/C(=O)O)C(=O)C(=O)O |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





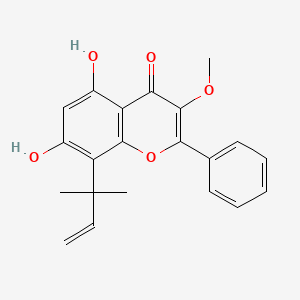

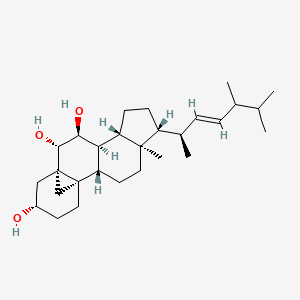


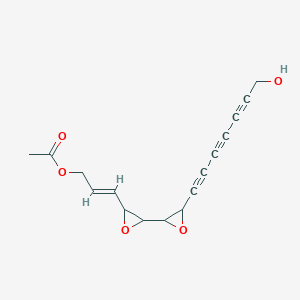
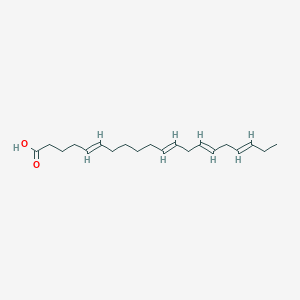
![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
